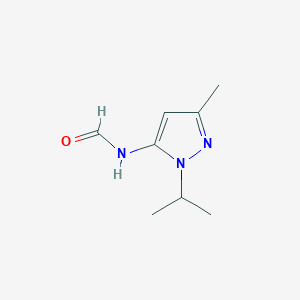
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)formamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a formamide group attached to the pyrazole ring, along with a methyl and an isopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-propan-2-ylpyrazol-3-yl)formamide typically involves the reaction of 5-methyl-2-propan-2-ylpyrazole with formamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can participate in substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amines derived from the reduction of the formamide group.
Substitution: Substituted pyrazoles with different functional groups replacing the formamide.
Applications De Recherche Scientifique
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(5-methyl-2-propan-2-ylpyrazol-3-yl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1,3-benzothiazole-2-carboxamide
- N-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methylpropan-2-amine
Uniqueness
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)formamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its formamide group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C8H13N3O/c1-6(2)11-8(9-5-12)4-7(3)10-11/h4-6H,1-3H3,(H,9,12) |
Clé InChI |
VYVQDODGPSGRRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)NC=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one](/img/structure/B13866015.png)
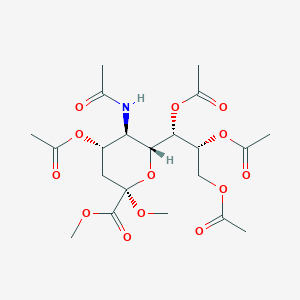

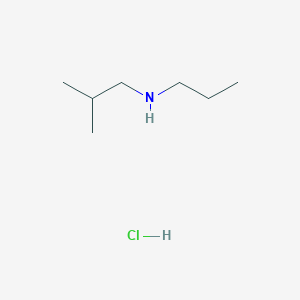

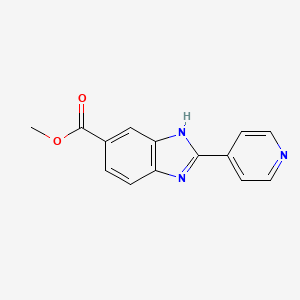
![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)

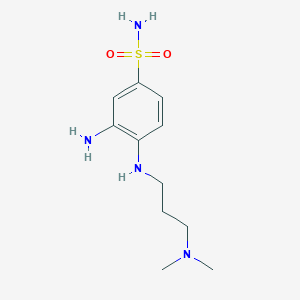
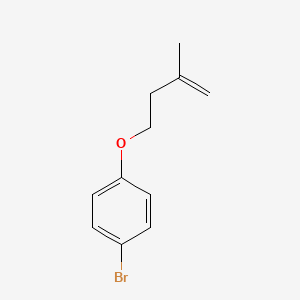
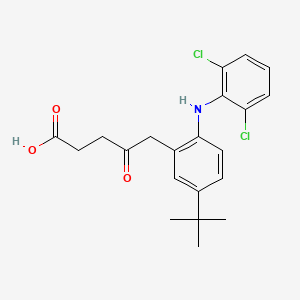

![5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine](/img/structure/B13866088.png)
![2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole](/img/structure/B13866092.png)
